molecular formula C13H18F2O2 B7995308 (3,4-Difluoro-5-(hexyloxy)phenyl)methanol

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol

Cat. No.: B7995308
M. Wt: 244.28 g/mol
InChI Key: QPIRMOHJWJGVDO-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol is an organic compound characterized by the presence of two fluorine atoms, a hexyloxy group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(hexyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative, such as 4,5-difluorobenzyl alcohol.

    Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where the benzyl alcohol derivative reacts with n-hexanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 4,5-Difluoro-3-n-hexyloxybenzaldehyde or 4,5-Difluoro-3-n-hexyloxybenzoic acid.

    Reduction: 4,5-Difluoro-3-n-hexyloxybenzyl alkane.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations that modulate biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-3-methoxybenzyl alcohol
  • 4,5-Difluoro-3-ethoxybenzyl alcohol
  • 4,5-Difluoro-3-propoxybenzyl alcohol

Uniqueness

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs

Properties

IUPAC Name

(3,4-difluoro-5-hexoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-2-3-4-5-6-17-12-8-10(9-16)7-11(14)13(12)15/h7-8,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIRMOHJWJGVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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